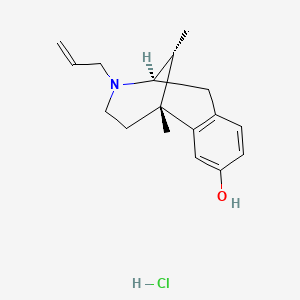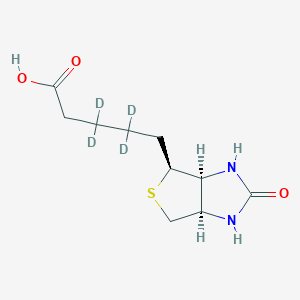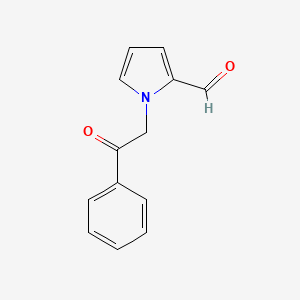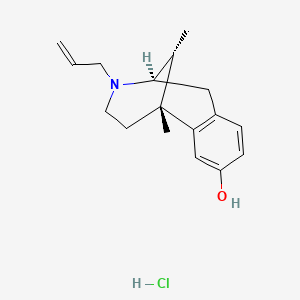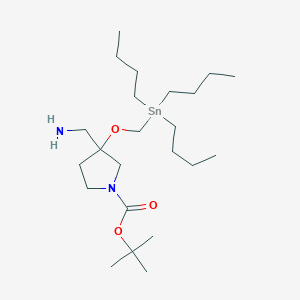![molecular formula C18H13N5O5 B12052219 3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-ベンゾジオキソール-5-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ベンゾジオキソール環、ニトロフェニル基、およびピラゾール環を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
3-(1,3-ベンゾジオキソール-5-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、複数のステップを伴います。
ベンゾジオキソール環の形成: カテコール誘導体とホルムアルデヒドの環化によって実現できます。
ピラゾール環の合成: ピラゾール環は、ヒドラジンと1,3-ジケトンの反応によって合成できます。
縮合反応: 最終ステップは、ベンゾジオキソールとピラゾールの中間体を、酸性または塩基性条件下でニトロフェニルアルデヒドと縮合させて、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産方法は、大規模生産のために上記の合成経路を最適化することが求められるでしょう。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、高収率と高純度を保証する効率的な精製技術の開発が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrazole intermediates with a nitrophenyl aldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾジオキソール環で酸化反応を受けることができ、キノンを形成します。
還元: 還元反応はニトロ基を標的にすることができ、アミンに変換されます。
置換: 親電子置換反応と求核置換反応は、ベンゾジオキソール環とピラゾール環のさまざまな位置で起こりえます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) または触媒の存在下での水素ガス (H2) などの還元剤を使用できます。
置換: ハロゲン (例:Br2) は親電子置換に、求核剤 (例:アミン) は求核置換に適しています。
主な生成物
酸化: キノンやその他の酸化された誘導体の形成。
還元: アミンやその他の還元された誘導体の形成。
置換: さまざまな置換されたベンゾジオキソールとピラゾールの誘導体の形成。
科学的研究の応用
3-(1,3-ベンゾジオキソール-5-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学研究に適用されています。
医薬品化学: 抗炎症、抗菌、抗がん剤としての可能性が研究されています。
材料科学: この化合物は、有機半導体やその他の先進材料の開発に使用できます。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
作用機序
この化合物の作用機序は、その用途によって異なります。
医薬品化学: 特定の酵素や受容体と相互作用し、その活性を阻害し、治療効果をもたらす可能性があります。
材料科学: 有機電子デバイスの設計において、その電子特性を利用できます。
類似化合物の比較
類似化合物
- 3-(1,3-ベンゾジオキソール-5-イル)プロパンアミド
- 2-オキシランカルボン酸、3-(1,3-ベンゾジオキソール-5-イル)-、エチルエステル
独自性
3-(1,3-ベンゾジオキソール-5-イル)-N'-[(E)-(3-ニトロフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ベンゾジオキソール環、ニトロフェニル基、およびピラゾール環の組み合わせによって独特であり、単純な類似体には見られない独特の化学的および物理的特性を付与します。
類似化合物との比較
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)propanamide
- 2-oxiranecarboxylic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a benzodioxole ring, a nitrophenyl group, and a pyrazole ring, which imparts distinct chemical and physical properties that are not found in simpler analogs.
特性
分子式 |
C18H13N5O5 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H13N5O5/c24-18(22-19-9-11-2-1-3-13(6-11)23(25)26)15-8-14(20-21-15)12-4-5-16-17(7-12)28-10-27-16/h1-9H,10H2,(H,20,21)(H,22,24)/b19-9+ |
InChIキー |
GNTSXXRUBIWCAK-DJKKODMXSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
溶解性 |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12052138.png)
![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)
![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)

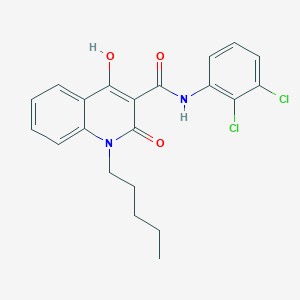
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
